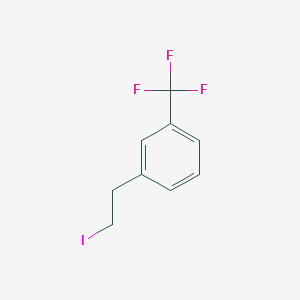

3-TrifluoromethylphenEthyl iodide

Description

Significance of Fluorinated Organic Molecules in Contemporary Research

The incorporation of fluorine into organic molecules has become a pivotal strategy in fields ranging from medicinal chemistry to materials science. numberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—dramatically alter the characteristics of the parent molecule. numberanalytics.comchimia.ch

In drug development, selective fluorination can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation by enzymes. nih.gov This increased resistance to metabolism often leads to improved bioavailability and a longer duration of action. chimia.ch Furthermore, the introduction of fluorine can modify a compound's lipophilicity and pKa, which are critical parameters influencing its absorption, distribution, and target-binding affinity. nih.govresearchgate.net It is estimated that a significant percentage of commercial drugs contain fluorine, a testament to its impact on pharmaceutical design.

Key Impacts of Fluorination on Organic Molecules:

Enhanced Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry, making fluorinated compounds resistant to chemical and metabolic degradation. chimia.ch

Modified Physicochemical Properties: Fluorine's high electronegativity can alter the electronic profile of a molecule, influencing its acidity, basicity, and dipole moment. nih.gov

Increased Bioavailability: Strategic fluorination can improve a molecule's ability to permeate biological membranes, a key factor for drug efficacy. chimia.ch

The Role of Iodinated Organic Substrates as Synthetic Intermediates

While the strength of the C-F bond imparts stability, the relative weakness of the carbon-iodine (C-I) bond makes iodinated organic compounds highly valuable as synthetic intermediates. wikipedia.org The C-I bond is the weakest among the carbon-halogen bonds, making the iodide anion an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity is harnessed in numerous synthetic transformations, including the Finkelstein reaction, where an alkyl chloride or bromide is converted to the more reactive alkyl iodide. wikipedia.org

Organoiodides are crucial precursors for a variety of carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The lability of the C-I bond facilitates the oxidative addition step in these catalytic cycles. Although this reactivity limits the use of organoiodine compounds in final drug products, their role as transient intermediates is indispensable in laboratory and industrial synthesis. wikipedia.org Iodine itself is also used as a mild Lewis acid catalyst in various transformations, including esterifications and cycloadditions, highlighting its versatile utility in organic synthesis. niscpr.res.in

Overview of Phenethyl Derivatives in Complex Molecule Construction

The phenethyl group, a phenyl group attached to an ethyl substituent, is a common structural motif found in a wide array of natural products, pharmaceuticals, and functional materials. Its simple yet versatile structure serves as a key building block in the synthesis of more complex molecular frameworks. nih.gov

In medicinal chemistry, the phenethyl scaffold is present in numerous neurologically active compounds. A prominent example is the fentanyl family of analgesics, where the N-phenethyl substituent is crucial for potent opioid receptor activity. nih.gov The synthesis of these complex molecules often involves the attachment of the phenethyl group to a core heterocyclic structure. The ability to modify both the phenyl ring and the ethyl chain allows for fine-tuning of the molecule's pharmacological properties. The construction of these derivatives often relies on standard synthetic methods where a phenethyl halide or a related derivative is reacted with a nucleophilic core. nih.gov

Contextualizing 3-Trifluoromethylphenethyl Iodide within Organohalogen Chemistry

This compound sits (B43327) at the intersection of the chemical principles outlined above. It is a molecule that combines the stability and unique electronic properties of a trifluoromethyl group with the synthetic utility of a primary iodide on a phenethyl scaffold.

This compound is an ideal substrate for a variety of synthetic transformations. The iodide can be readily displaced by nucleophiles or used in cross-coupling reactions to build more complex structures. Therefore, this compound is not typically an end-product but rather a valuable intermediate for introducing the 3-trifluoromethylphenethyl moiety into a target molecule.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Name | 1-(2-Iodoethyl)-3-(trifluoromethyl)benzene |

| Synonym | This compound |

| CAS Number | 178685-07-9 parchem.com |

| Molecular Formula | C₉H₈F₃I bldpharm.com |

| Molecular Weight | 300.06 g/mol |

| Appearance | Data not available |

This trifunctionalized building block exemplifies the strategic design of modern synthetic reagents, where features that confer stability (the -CF3 group) and reactivity (the iodide) are deliberately combined to facilitate the efficient construction of complex and high-value molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3I/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCGTIAFUDSGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethylphenethyl Iodide

Direct Halogenation Approaches for C-I Bond Formation

Direct iodination methods aim to introduce an iodine atom into the 3-trifluoromethylphenethyl precursor in a single step. The position of iodination, whether on the aromatic ring or the ethyl side chain, is dictated by the reaction conditions and the reagents employed.

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of benzene (B151609) derivatives. However, the direct iodination of aromatic rings is challenging due to the low reactivity of iodine (I₂) itself. acs.org To achieve this, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). acs.org

In the case of a substrate like 3-trifluoromethylethylbenzene, the regiochemical outcome of electrophilic iodination is governed by the directing effects of the two substituents. The ethyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a strongly deactivating, meta-director. This creates a complex scenario where multiple isomers could be formed. The positions ortho to the ethyl group (positions 2 and 6) and the position meta to the trifluoromethyl group (position 5) are all activated or not strongly deactivated. Predicting the major product would require experimental data, but a mixture of isomers is highly probable.

Common reagents for such transformations include iodine in the presence of an oxidizing agent like nitric acid or a combination of iodine and a silver salt, such as silver triflate, which can activate the iodine molecule. pearson.com

Table 1: Representative Conditions for Electrophilic Iodination of Aromatic Systems

| Substrate Analogue | Iodinating Agent | Catalyst/Oxidant | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Ethylbenzene (B125841) | I₂ | HNO₃ | Acetic Acid | Reflux | Moderate | acs.org |

| Activated Arenes | I₂ | Silver Triflate (AgOTf) | Dichloroethane | Room Temp | Good to Excellent | pearson.com |

| Aryl Boronic Acids | N-Iodomorpholinium Iodide (NIMI) | CuI (catalytic) | Acetonitrile | Room Temp | High to Excellent | rsc.org |

In contrast to electrophilic aromatic substitution, radical-mediated reactions can achieve iodination on the aliphatic side chain. For 3-trifluoromethylphenethyl iodide, this would involve the substitution of a hydrogen atom on the ethyl group. The benzylic position (the carbon atom attached to the aromatic ring) is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical.

Radical bromination of ethylbenzene is a well-established reaction, and a similar approach can be envisioned for iodination. rsc.org This type of reaction is typically initiated by light (hν) or a radical initiator like AIBN (azobisisobutyronitrile). However, the C-I bond is weaker and the reaction with I₂ can be reversible. To drive the reaction forward, reagents such as N-iodosuccinimide (NIS) can be used as an iodine source under radical conditions. Hypervalent iodine reagents have also been shown to participate in radical C-H iodination. acs.org These reactions proceed via a chain mechanism involving the abstraction of a benzylic hydrogen to form a stable radical, which then reacts with the iodine source.

Table 2: Conditions for Radical-Mediated Halogenation of Benzylic Positions

| Substrate Analogue | Halogenating Agent | Initiator/Conditions | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Ethylbenzene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | CCl₄ | 1-Bromo-1-phenylethane | youtube.com |

| Cyclohexane | I₂ / (diacetoxyiodo)benzene | TMSN₃ (cat.), Light (hν) | Dichloromethane | Iodocyclohexane | acs.org |

| Alkanes | Iodine(III) Reagents | Radical Initiator | Various | Alkyl Iodide | nih.gov |

Recent research has focused on developing more environmentally friendly iodination methods, minimizing the use of hazardous reagents and solvents.

This approach aligns with the principles of green chemistry by replacing toxic oxidants with safer alternatives. An environmentally friendly method for the iodofunctionalization of olefins has been developed using I₂O₅ as an inorganic oxidant. researchgate.net This protocol avoids the generation of organic byproducts. Other green oxidative systems involve the use of hydrogen peroxide or sodium percarbonate as the oxidant in the presence of an iodine source (I₂ or KI). nih.gov These methods are attractive due to their low cost, safety, and the benign nature of their byproducts (e.g., water). While not specifically reported for this compound, these systems are effective for a range of aromatic compounds and could likely be adapted.

The use of alternative, "green" solvents is a key aspect of sustainable chemistry. Ionic liquids (ILs) and supercritical fluids (like supercritical CO₂) have emerged as promising media for chemical reactions. researchgate.net

Ionic liquids are salts that are liquid at or near room temperature and possess negligible vapor pressure, making them non-volatile and often non-flammable. mdpi.comnih.gov Their properties can be tuned by changing the cation and anion, allowing for the design of task-specific solvents. Trihalide-based ionic liquids have been developed and tested as reagent-solvents for the iodination of alkenes and alkynes. researchgate.net

Supercritical fluids , such as CO₂, exist as a fluid above their critical temperature and pressure. Supercritical CO₂ is non-toxic, non-flammable, and inexpensive. Its solvating power can be tuned by adjusting pressure and temperature. The combination of ionic liquids and supercritical fluids is also being explored to create novel, sustainable reaction systems. researchgate.net These green media could provide efficient and environmentally friendly alternatives to traditional organic solvents for the synthesis of this compound.

Green Chemistry Advancements in Iodination Techniques

Halogen Exchange Reactions for Conversion to the Iodide

One of the most common and efficient methods for preparing alkyl iodides is through a halogen exchange reaction, famously known as the Finkelstein reaction . byjus.comwikipedia.orgadichemistry.com This Sₙ2 reaction involves treating an alkyl chloride or alkyl bromide with an excess of an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). byjus.comwikipedia.org

For the synthesis of this compound, this would involve the reaction of either 3-trifluoromethylphenethyl chloride or 3-trifluoromethylphenethyl bromide with NaI. The reaction's success relies on Le Châtelier's principle: sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not and precipitates out of the solution, driving the equilibrium towards the formation of the desired alkyl iodide. adichemistry.comorganic-chemistry.org This method is particularly well-suited for primary and secondary halides. Given that 3-trifluoromethylphenethyl halides are primary halides, the Finkelstein reaction is expected to be a highly effective route for the synthesis of the target compound. In some cases, the reaction can be catalyzed, especially for less reactive aromatic halides, in what is termed an "aromatic Finkelstein reaction," often using copper(I) salts. wikipedia.org

Table 3: General Conditions for the Finkelstein Reaction

| Starting Material | Iodide Source | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Alkyl Chloride/Bromide | NaI | Acetone | Reflux | Precipitation of NaCl/NaBr | byjus.comwikipedia.org |

| Alkyl Sulfonate (e.g., Tosylate) | NaI or KI | Acetone or DMF | Heating | Good leaving group | byjus.comadichemistry.com |

| Aryl Bromide (Aromatic Finkelstein) | NaI | Dioxane | CuI, diamine ligand, 110 °C | Catalytic conversion of aryl halides | wikipedia.org |

Transformation from 3-Trifluoromethylphenethyl Bromide Analogues

A primary and straightforward method for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. byjus.comwikipedia.org This SN2 (Substitution Nucleophilic Bimolecular) reaction involves the conversion of an alkyl bromide or chloride to an alkyl iodide. byjus.comquora.com In this context, 3-Trifluoromethylphenethyl bromide serves as the starting material.

The classic Finkelstein reaction is conducted by treating the alkyl bromide with a solution of sodium iodide (NaI) in acetone. wikipedia.org The success of this reaction is driven by the differential solubility of the halide salts in the acetone solvent. Sodium iodide is soluble in acetone, while the resulting sodium bromide (NaBr) is not, causing it to precipitate out of the solution. wikipedia.orgquora.com This precipitation shifts the reaction equilibrium towards the formation of the desired alkyl iodide, in accordance with Le Châtelier's principle. wikipedia.org The reaction is particularly effective for primary halides like the phenethyl bromide derivative. wikipedia.org

The general scheme for this transformation is as follows:

Starting Material: 3-Trifluoromethylphenethyl bromide

Reagent: Sodium Iodide (NaI)

Solvent: Acetone

Product: this compound

Byproduct: Sodium Bromide (NaBr) (precipitate)

While the classic conditions are effective, variations in solvents such as dimethylformamide (DMF), ethylene (B1197577) glycol, and dimethyl sulfoxide (B87167) (DMSO) can also be employed. wikipedia.orgiitk.ac.in

Table 1: Finkelstein Reaction Parameters

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | Substitution Nucleophilic Bimolecular (SN2) | byjus.com |

| Reactant | 3-Trifluoromethylphenethyl bromide | N/A |

| Iodide Source | Sodium Iodide (NaI) | wikipedia.org |

| Primary Solvent | Acetone | wikipedia.orgquora.com |

| Alternative Solvents | DMF, Ethylene Glycol, DMSO | wikipedia.org |

| Driving Force | Precipitation of insoluble sodium bromide | wikipedia.org |

Nucleophilic Catalysis in Halide Displacement Reactions

To enhance the efficiency and sustainability of halide exchange reactions, catalytic methods have been developed. These approaches often utilize phase-transfer catalysts (PTCs) or other nucleophilic catalysts to facilitate the displacement of the halide. rsc.orggoogle.com Phase-transfer catalysis is particularly useful in heterogeneous reaction systems, where the reactants are in different phases (e.g., a solid salt and a liquid organic substrate). rsc.org

In the context of preparing this compound, a PTC such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt can be employed. rsc.orggoogle.com The catalyst transports the iodide nucleophile from an aqueous or solid phase into the organic phase containing the 3-Trifluoromethylphenethyl bromide. This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the rate of the SN2 reaction.

A patented method describes a heterogeneous reaction where an alkyl chloride is converted to an alkyl iodide using an aqueous solution of sodium iodide and a phase-transfer catalyst in the presence of an organic solvent. google.com This general principle is applicable to the corresponding bromide. Furthermore, solid supports like alumina (B75360) coated with phosphonium salts have been shown to catalyze halide exchange reactions in a continuous flow process, offering a more industrial-scale and sustainable option. rsc.orgacs.org

Table 2: Catalytic Approaches for Halide Exchange

| Catalytic System | Description | Advantage | Reference |

|---|---|---|---|

| Phase-Transfer Catalysis | Utilizes catalysts like quaternary ammonium or phosphonium salts to shuttle nucleophiles between phases. | Enhances reaction rates in heterogeneous systems. | rsc.orggoogle.com |

| Alumina-Supported Catalysts | Alumina, potentially coated with phosphonium salts, acts as a solid catalyst for the exchange reaction. | Allows for continuous flow processes and easier catalyst separation. | rsc.orgacs.org |

| Lewis Acid Catalysis | Lewis acids can be used to facilitate the exchange of alkyl chlorides with hydrogen iodide. | Provides an alternative catalytic pathway. | acs.org |

Multi-Step Synthetic Sequences Incorporating the Trifluoromethylphenethyl Moiety

Routes Involving Diazotization-Iodination of Aromatic Amines

An alternative synthetic strategy involves the diazotization of a primary aromatic amine followed by iodination, a sequence often referred to as a Sandmeyer-type reaction. organic-chemistry.org In this approach, the aromatic ring is first functionalized with the iodo group, and the ethyl side chain is constructed in subsequent steps.

The process would commence with 3-(trifluoromethyl)aniline. This primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. organic-chemistry.orglibretexts.org These diazonium salts are versatile intermediates. organic-chemistry.org The subsequent introduction of the iodo group is achieved by treating the diazonium salt with a solution of potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, facilitating the nucleophilic substitution by iodide on the aromatic ring to yield 1-iodo-3-(trifluoromethyl)benzene. libretexts.org

Once the iodo-trifluoromethyl-benzene core is synthesized, the ethyl group must be installed. This is covered in section 2.3.3. It is important to note that direct diazotization of a primary aliphatic amine like 2-(3-(trifluoromethyl)phenyl)ethan-1-amine is generally not a viable route to the corresponding iodide, as these aliphatic diazonium intermediates are highly unstable and lead to a mixture of substitution, elimination, and rearrangement products. organic-chemistry.org

Functionalization of Trifluoromethylated Aromatic Precursors

A versatile approach to this compound begins with a readily available trifluoromethylated aromatic precursor, such as 3-(trifluoromethyl)benzene. The synthesis involves the sequential introduction and modification of functional groups to build the desired structure.

A common strategy is the Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with an acetylating agent like acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). libretexts.org This reaction introduces an acetyl group onto the aromatic ring, forming 1-(3-(trifluoromethyl)phenyl)ethanone. The ketone is then reduced to the corresponding alcohol, 1-(3-(trifluoromethyl)phenyl)ethanol. Subsequently, the hydroxyl group of the alcohol is converted into a good leaving group, often by tosylation, and then displaced by iodide in an SN2 reaction. Alternatively, the alcohol can be directly converted to the iodide using reagents like triphenylphosphine (B44618) and iodine.

Another pathway involves the side-chain oxidation of an existing alkyl group on the trifluoromethylated benzene ring. libretexts.org For instance, if starting with 3-ethyl-1-(trifluoromethyl)benzene, a benzylic bromination followed by substitution with iodide could be envisioned.

Construction of the Ethyl Linker through Coupling Reactions

Modern organic synthesis offers powerful transition-metal-catalyzed cross-coupling reactions to construct carbon-carbon bonds. numberanalytics.com These methods can be employed to build the ethyl linker on a pre-functionalized trifluoromethylated aromatic ring.

Starting with 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene, a two-carbon unit can be introduced. For example, a Mizoroki-Heck reaction can couple the aryl halide with an alkene like ethylene or a protected equivalent such as acrolein diethyl acetal. numberanalytics.comnih.gov A study on the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, utilized a Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)₂. nih.govresearchgate.net The resulting product, after hydrogenation of the double bond and deprotection, yields the desired carbon skeleton which can then be further manipulated to the target iodide. nih.gov

Another powerful method is the Sonogashira coupling, which would involve reacting 1-iodo-3-(trifluoromethyl)benzene with acetylene (B1199291) or a protected version thereof. The resulting alkyne, 3-ethynyl-1-(trifluoromethyl)benzene, can then be fully hydrogenated to form the ethyl side chain. The subsequent conversion of the resulting 3-ethyl-1-(trifluoromethyl)benzene to the target iodide would proceed through side-chain halogenation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Trifluoromethylphenethyl bromide |

| Sodium Iodide |

| Acetone |

| Sodium Bromide |

| Dimethylformamide (DMF) |

| Ethylene Glycol |

| Dimethyl Sulfoxide (DMSO) |

| 3-(Trifluoromethyl)aniline |

| Nitrous Acid |

| Sodium Nitrite |

| Hydrochloric Acid |

| Potassium Iodide |

| 1-Iodo-3-(trifluoromethyl)benzene |

| 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine |

| 3-(Trifluoromethyl)benzene |

| Acetyl Chloride |

| 1-(3-(Trifluoromethyl)phenyl)ethanone |

| 1-(3-(Trifluoromethyl)phenyl)ethanol |

| Triphenylphosphine |

| Iodine |

| 3-Ethyl-1-(trifluoromethyl)benzene |

| 1-Bromo-3-(trifluoromethyl)benzene |

| Ethylene |

| Acrolein Diethyl Acetal |

| 3-(3-Trifluoromethylphenyl)propanal |

| Acetylene |

Reactivity Profiles of 3 Trifluoromethylphenethyl Iodide in Organic Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. The reaction pathway, either S"N"1 (substitution nucleophilic unimolecular) or S"N"2 (substitution nucleophilic bimolecular), is largely dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

Mechanistic Investigations of S"N"1 Pathways

The S"N"1 reaction is a stepwise process. The first and rate-determining step is the spontaneous dissociation of the substrate to form a carbocation intermediate. masterorganicchemistry.compressbooks.pub This is followed by a rapid attack of the nucleophile on the carbocation. pressbooks.pub The rate of an S"N"1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile's concentration. masterorganicchemistry.com

The formation of a carbocation is the energetic bottleneck of an S"N"1 reaction. pressbooks.pub The stability of this intermediate is therefore a critical factor in determining the reaction rate. Carbocation stability is influenced by several factors, including hyperconjugation and inductive effects. libretexts.org Alkyl groups, for instance, are electron-donating and stabilize the positive charge on the carbocation. libretexts.org Consequently, tertiary carbocations are more stable and form faster than secondary, which are in turn more stable than primary carbocations. pressbooks.publibretexts.org

In the case of 3-trifluoromethylphenethyl iodide, the carbocation that would form is a primary carbocation, which is generally considered highly unstable. chemistrysteps.com However, the presence of the phenyl ring allows for resonance stabilization, where the positive charge can be delocalized into the aromatic system, forming a benzylic-type carbocation. libretexts.org This delocalization significantly stabilizes the carbocation. libretexts.org

Table 1: Factors Influencing Carbocation Stability

| Stabilizing Factors | Destabilizing Factors |

| Hyperconjugation (more alkyl substituents) libretexts.org | Electron-withdrawing groups libretexts.org |

| Resonance delocalization (e.g., benzylic, allylic) libretexts.org | Instability of primary carbocations chemistrysteps.com |

| Inductive electron donation libretexts.org | --- |

A key feature of S"N"1 reactions occurring at a chiral center is the formation of a racemic mixture of products. masterorganicchemistry.comlibretexts.org This is because the carbocation intermediate is sp² hybridized and has a trigonal planar geometry. chemistrysteps.comlibretexts.org The incoming nucleophile can attack this planar intermediate from either face with equal probability, leading to a mixture of retention and inversion of configuration. libretexts.orglibretexts.orglibretexts.org

If this compound were chiral at the carbon bearing the iodine, its reaction via an S"N"1 pathway would be expected to yield a racemic mixture of the corresponding substitution products. youtube.com The planarity of the carbocation intermediate means that the stereochemical information from the starting material is lost. youtube.com

Mechanistic Investigations of S"N"2 Pathways

The S"N"2 reaction is a concerted, one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. libretexts.orglibretexts.org This "backside attack" occurs from the side opposite to the leaving group. masterorganicchemistry.com The rate of an S"N"2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The S"N"2 reaction proceeds through a high-energy transition state where the central carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.com This transition state has a trigonal bipyramidal geometry. masterorganicchemistry.com The energy of this transition state determines the activation energy and thus the rate of the reaction.

For this compound, the transition state would involve the nucleophile approaching the carbon atom bonded to the iodine from the rear, while the carbon-iodine bond is simultaneously breaking. The three other groups attached to the carbon (two hydrogens and the 3-trifluoromethylphenyl group) would lie in a plane perpendicular to the axis of the incoming nucleophile and the departing iodide ion.

S"N"2 reactions are highly sensitive to steric hindrance. libretexts.orglibretexts.org Bulky groups around the reaction center impede the approach of the nucleophile, raising the energy of the transition state and slowing down the reaction rate. libretexts.orgyoutube.com Therefore, the order of reactivity for alkyl halides in S"N"2 reactions is methyl > primary > secondary >> tertiary. masterorganicchemistry.comyoutube.com As a primary alkyl halide, this compound is sterically accessible for a backside attack.

Electronically, the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity. While electron-withdrawing groups can sometimes accelerate S"N"2 reactions by making the electrophilic carbon more positive and thus more attractive to a nucleophile, the effect is not always straightforward and can be influenced by the solvent and the nature of the nucleophile. researchgate.net

Table 2: Comparison of S"N"1 and S"N"2 Reaction Characteristics

| Feature | S"N"1 | S"N"2 |

| Mechanism | Two-step process pressbooks.pub | One-step (concerted) process libretexts.orglibretexts.org |

| Intermediate | Carbocation pressbooks.pub | None (transition state only) masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] youtube.com |

| Stereochemistry | Racemization (mixture of retention and inversion) libretexts.orglibretexts.org | Inversion of configuration masterorganicchemistry.comchemistrysteps.com |

| Substrate Reactivity | 3° > 2° > 1° > Methyl pressbooks.pub | Methyl > 1° > 2° >> 3° masterorganicchemistry.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This compound, as a primary alkyl iodide, is an excellent substrate for such reactions. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can influence the reactivity of the C-I bond, while the primary nature of the iodide suggests a propensity for SN2-type pathways in some catalytic cycles or oxidative addition in others.

Palladium catalysis is arguably the most powerful and versatile tool for cross-coupling reactions. The general catalytic cycle typically involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with an organometallic coupling partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org Alkyl iodides are highly reactive substrates in this process. youtube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. organic-chemistry.org While initially developed for C(sp²)−C(sp²) bond formation, its scope has expanded significantly to include C(sp²)−C(sp³) couplings, which are crucial for synthesizing molecules with greater three-dimensional character, a desirable trait in medicinal chemistry. nih.gov

The coupling of alkyl halides with aryl or vinyl boronic acids presents unique challenges, including slow transmetalation and the potential for β-hydride elimination from the alkyl-palladium intermediate. nih.gov However, the use of specific ligands and reaction conditions has enabled the successful coupling of unactivated primary and secondary alkyl halides. organic-chemistry.org Given that this compound is a primary alkyl iodide lacking β-hydrogens on the ethyl chain that could readily participate in syn-elimination, it is expected to be a viable substrate for Suzuki-Miyaura reactions. The reactivity of the C-I bond is generally high in oxidative addition steps. youtube.com

Research into the Suzuki-Miyaura coupling of alkylboronic esters with aryl halides has identified key factors for success, including the choice of ligand, base, and the boronic ester itself. nih.gov These findings provide a strong foundation for developing conditions for the coupling of this compound with various organoboron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Halides

| Catalyst/Ligand | Base | Boron Reagent | Substrate Type | Solvent | Temp. (°C) | Ref. |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Arylboronic acid | Alkyl bromide | Toluene/H₂O | 100 | organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Arylboronic acid | Alkyl chloride | Toluene/H₂O | RT | organic-chemistry.org |

This table presents generalized conditions from the literature for related substrates and is not specific to this compound.

The Hiyama coupling involves the palladium-catalyzed reaction of an organohalide with an organosilane. organic-chemistry.orgnih.gov A key feature of this reaction is the requirement for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicate (B1173343) species that facilitates transmetalation. organic-chemistry.orgnih.gov Organosilanes are attractive coupling partners due to their stability, low toxicity, and ease of handling. organic-chemistry.org

The scope of the Hiyama coupling extends to alkyl halides, making it a relevant transformation for this compound. organic-chemistry.org Research has demonstrated the successful coupling of 3-iodoazetidine, a saturated alkyl iodide, with various arylsilanes using a Pd(OAc)₂/dppf catalyst system and TBAF as the activator. arkat-usa.org This example highlights the feasibility of coupling primary C(sp³)-iodides under Hiyama conditions. The introduction of an aryl group via Hiyama coupling has also been achieved with other complex substrates in the presence of palladium, copper(I) iodide as a co-catalyst, and TBAF. core.ac.uk

The reaction of this compound in a Hiyama coupling would likely proceed under similar conditions, involving a palladium catalyst, a suitable phosphine (B1218219) ligand, and a fluoride activator to promote the C(sp³)-C(sp²) bond formation.

Table 2: Conditions for Palladium-Catalyzed Hiyama Coupling of an Alkyl Iodide

| Catalyst | Ligand | Activator | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|

This table is based on the successful coupling of a related alkyl iodide substrate.

Beyond the Suzuki and Hiyama reactions, palladium catalysis enables a wide array of other C-C bond-forming transformations. These include the Sonogashira, Stille, and Heck couplings. While the Heck reaction typically involves alkenes, the Sonogashira (coupling with terminal alkynes) and Stille (coupling with organostannanes) reactions are well-established for aryl and vinyl halides. Their application to unactivated alkyl halides is more challenging but has been achieved under specific conditions.

For a substrate like this compound, a Sonogashira coupling would lead to the formation of an internal alkyne, a valuable synthetic intermediate. Similarly, a Stille coupling could introduce a variety of groups depending on the organostannane used. Furthermore, advanced palladium-catalyzed methodologies involving C-H activation or domino reactions represent the cutting edge of synthetic chemistry. researchgate.netnih.gov For instance, a domino Heck cyclization/Hiyama cross-coupling has been reported, showcasing the potential for complex molecule synthesis in a single operation. arkat-usa.org The reactivity of this compound in these advanced protocols remains an area ripe for exploration.

Copper-catalyzed or -mediated cross-coupling reactions offer an economical and often complementary alternative to palladium-based systems. The Ullmann condensation is a classic example, though it typically requires harsh conditions. Modern copper catalysis has overcome many of these limitations.

A significant area of research has been in copper-mediated trifluoromethylation reactions. beilstein-journals.orgd-nb.info While often applied to aryl iodides, these studies provide insight into the behavior of the trifluoromethyl group in coupling reactions. For instance, a system using CuI with an in situ prepared trifluoromethylzinc reagent has been shown to effectively trifluoromethylate aryl iodides without the need for fluoride additives. beilstein-journals.orgd-nb.info

The direct coupling of alkyl halides using copper is often challenging due to the difficulty of oxidative addition to copper centers. princeton.edu However, innovative approaches such as dual copper/photoredox catalysis have enabled the trifluoromethylation of alkyl bromides under mild conditions. This method proceeds via a radical mechanism, where a silyl (B83357) radical abstracts the halogen atom, and the resulting alkyl radical is trapped by the copper catalyst. princeton.edu Given these findings, a similar photoredox strategy would likely be necessary to achieve the coupling of this compound in a copper-catalyzed system.

Table 3: Conditions for Copper-Catalyzed Trifluoromethylation of Alkyl Halides

| Catalyst System | CF₃ Source | Substrate Type | Solvent | Conditions | Ref. |

|---|---|---|---|---|---|

| Cu(I) / Ir photocatalyst | TMSCF₃ | Alkyl Bromide | MeCN | Blue LED light, RT | princeton.edu |

This table shows conditions for related trifluoromethylation reactions, highlighting different activation methods.

Gold catalysis has emerged as a powerful tool for a range of organic transformations, often exhibiting unique reactivity and selectivity compared to other transition metals. acs.orgnih.gov Gold-catalyzed cross-coupling reactions typically proceed through a Au(I)/Au(III) catalytic cycle. However, the high redox potential of gold makes the oxidative addition of organohalides, a critical step in the cycle, particularly challenging. nih.govchemrxiv.org

Recent advancements have demonstrated that specialized ligands, such as the (P,N) ligand MeDalphos, can facilitate the oxidative addition of aryl iodides, enabling gold-catalyzed C-N, C-S, and C-O bond formations. acs.orgnih.govchemrxiv.org For example, a ligand-enabled gold-catalyzed C(sp²)-O cross-coupling reaction between aryl iodides and aliphatic alcohols has been developed. chemrxiv.orgchemrxiv.org This method provides a route to aryl alkyl ethers, overcoming selectivity issues sometimes observed with palladium or copper catalysts. chemrxiv.org

Despite these successes with aryl iodides, the extension of gold-catalyzed cross-coupling to unactivated alkyl iodides like this compound remains largely unexplored and is expected to be even more challenging. The oxidative addition of a C(sp³)-I bond to a Au(I) center would likely require significant activation or a different mechanistic pathway. To date, the literature on gold-catalyzed C-O cross-coupling with primary alkyl iodides is sparse, representing a frontier in the field.

Cross-Electrophile Coupling with Related Trifluoromethylphenethyl Species

Cross-electrophile coupling has emerged as a powerful strategy for C(sp³)–C(sp³) bond formation, circumventing the need for pre-formed organometallic reagents. nih.govnih.govthieme.de In this context, the reactivity of this compound can be harnessed in nickel-catalyzed reductive cross-coupling reactions. researchgate.netacs.orgnih.gov While specific studies on the cross-electrophile coupling of this compound are not extensively documented, its reactivity can be inferred from established protocols involving similar alkyl halides. nih.govrsc.org

These reactions typically employ a nickel catalyst, a reducing agent (such as manganese or zinc), and a suitable ligand. researchgate.netnih.gov The mechanism is thought to involve the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. This species then undergoes oxidative addition with the aryl halide. The resulting organonickel intermediate can then react with the alkyl halide, in this case, this compound, leading to the desired cross-coupled product after reductive elimination.

A representative transformation could involve the coupling of this compound with various aryl halides. The reaction conditions and potential outcomes are illustrated in the hypothetical data table below, based on similar nickel-catalyzed cross-coupling reactions.

Table 1: Hypothetical Nickel-Catalyzed Cross-Electrophile Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Ligand | Reductant | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Bipyridine | Mn | DMF | 25 | 85 |

| 2 | 4-Bromotoluene | Phenanthroline | Zn | DMA | 50 | 78 |

| 3 | 3-Chloropyridine | terpyridine | Mn | NMP | 60 | 65 |

| 4 | 1-Iodonaphthalene | Bipyridine | Zn | DMF | 25 | 82 |

This data is representative and based on analogous systems. It does not reflect experimentally verified results for this compound.

Radical Reactions Involving this compound

The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of the corresponding 3-trifluoromethylphenethyl radical. This radical can then participate in a variety of transformations, including addition and cyclization reactions.

The 3-trifluoromethylphenethyl radical can be generated from this compound through several methods, including photoredox catalysis and the use of radical initiators. researchgate.netorganic-chemistry.org In photoredox catalysis, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of the C-I bond, leading to the formation of the desired radical. researchgate.netnih.gov

Once generated, the 3-trifluoromethylphenethyl radical is a reactive intermediate that can engage in various chemical reactions. Its reactivity is influenced by the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring. This group can affect the radical's stability and its subsequent reaction pathways.

The generation of similar trifluoromethyl-containing radicals has been explored in various contexts, often utilizing hypervalent iodine reagents or other radical precursors. nih.govchemrxiv.orgnih.govrsc.orgnih.gov These studies provide a foundation for understanding the potential reactivity of the 3-trifluoromethylphenethyl radical.

The 3-trifluoromethylphenethyl radical, once formed, can undergo intermolecular addition to unsaturated systems such as alkenes and alkynes. organic-chemistry.org This process typically leads to the formation of a new carbon-carbon bond and a new radical species, which can be further functionalized.

Of particular interest are intramolecular radical cyclization reactions. If the molecule containing the 3-trifluoromethylphenethyl radical also possesses an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), an intramolecular cyclization can occur. nih.govnih.gov This type of reaction is a powerful tool for the construction of cyclic and heterocyclic systems.

For instance, a substrate bearing a this compound moiety and a tethered alkene could undergo a radical cyclization cascade. The reaction would be initiated by the formation of the 3-trifluoromethylphenethyl radical, which would then add to the intramolecular double bond, forming a new ring system. The resulting cyclized radical could then be trapped by a suitable reagent to afford the final product.

The regioselectivity of the cyclization (e.g., exo versus endo cyclization) would be governed by Baldwin's rules and the specific substitution pattern of the substrate. The reaction conditions for such a hypothetical radical cyclization are presented in the table below.

Table 2: Hypothetical Radical Cyclization of a Derivative of this compound

| Entry | Substrate | Radical Initiator | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | N-allyl-2-iodo-N-(3-(trifluoromethyl)phenethyl)acetamide | AIBN | Toluene | 80 | 6-membered lactam | 75 |

| 2 | 1-(allyloxy)-2-iodo-4-(trifluoromethyl)benzene | Bu₃SnH, AIBN | Benzene (B151609) | 80 | 5-membered furan | 82 |

| 3 | 2-iodo-N-(prop-2-yn-1-yl)-N-(3-(trifluoromethyl)phenethyl)aniline | (PhCO₂)₂ | Dioxane | 90 | 6-membered indole | 70 |

This data is representative and based on analogous systems. It does not reflect experimentally verified results for this compound derivatives.

Applications of 3 Trifluoromethylphenethyl Iodide As a Versatile Synthetic Building Block

Elaboration into Complex Polycyclic Systems

The ability to construct complex, multi-ring systems is a cornerstone of modern synthetic chemistry, enabling the creation of novel drugs and materials. While theoretically a viable substrate, concrete examples of 3-Trifluoromethylphenethyl iodide's application in this area are not extensively reported.

Synthesis of Nitrogen-Containing Heterocyclic Architectures

Nitrogen-containing heterocycles are fundamental components of a vast array of pharmaceuticals and biologically active compounds. The incorporation of a trifluoromethylated phenethyl moiety can be a strategic approach to modify the properties of these heterocycles. In principle, this compound could be reacted with various nitrogen-containing nucleophiles to initiate the formation of heterocyclic rings. However, specific examples of its use in the synthesis of complex, polycyclic nitrogenous architectures are not readily found in the current body of scientific literature.

Integration into Diverse Aromatic and Aliphatic Frameworks

The carbon-iodine bond in this compound is amenable to various cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions could potentially be used to integrate the 3-trifluoromethylphenethyl group into a wide range of aromatic and aliphatic systems. Research into the reactivity of similar aryl iodides in coupling reactions is extensive, but specific studies detailing the scope and limitations of this compound in these transformations are not yet prevalent.

Precursors for Biologically Relevant Scaffolds

The phenethylamine (B48288) skeleton is a well-known pharmacophore present in many neurotransmitters and psychoactive drugs. The introduction of a trifluoromethyl group can modulate the pharmacological activity of these compounds.

Incorporation into Phenethylamine-Derived Structures

Substituted phenethylamines are a major class of compounds with a wide range of biological activities. wikipedia.org this compound represents a key intermediate for the synthesis of novel phenethylamine derivatives. By reacting it with various amines, a diverse library of N-substituted 3-trifluoromethylphenethylamines could be generated. While the synthesis of phenethylamine derivatives is a well-established field, specific and detailed studies focusing on the use of this compound as the primary precursor are not widely available.

Utility in the Construction of Functionalized Aromatic Moieties

The aromatic ring of this compound can, in principle, undergo further functionalization through electrophilic aromatic substitution reactions. This would allow for the introduction of additional substituents, leading to a wider array of complex and potentially bioactive molecules. However, the influence of the existing trifluoromethyl and iodoethyl groups on the regioselectivity and reactivity of such transformations would require specific investigation, and such studies are not prominently featured in the current literature.

Spectroscopic Characterization Techniques for 3 Trifluoromethylphenethyl Iodide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 3-trifluoromethylphenethyl iodide is expected to reveal distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring, influenced by the electron-withdrawing trifluoromethyl group at the meta position, will exhibit characteristic splitting patterns and chemical shifts. Typically, these protons would appear in the downfield region of the spectrum, approximately between δ 7.4 and 7.8 ppm. For comparison, the aromatic protons in 3-(trifluoromethyl)nitrobenzene appear between δ 7.74 and 8.51 ppm beilstein-journals.org. The protons on the ethyl chain will be observed in the upfield region. The two methylene (B1212753) groups (-CH₂-) form an A₂B₂ system, appearing as two triplets. The methylene group adjacent to the iodine atom (α-protons) is expected to be deshielded and resonate at a lower field (around δ 3.2-3.5 ppm) compared to the methylene group attached to the aromatic ring (β-protons), which would likely appear around δ 3.0-3.3 ppm. For reference, the -CH₂-I protons in 1-iodopropane (B42940) appear at δ 9.2 ppm in the ¹³C NMR spectrum, indicating a significant deshielding effect from the iodine atom .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₄) | 7.4 - 7.8 | Multiplet |

| Aliphatic (-CH₂-Ar) | 3.0 - 3.3 | Triplet |

| Aliphatic (-CH₂-I) | 3.2 - 3.5 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom of the trifluoromethyl group (-CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹J_CF), typically with a large coupling constant. For instance, the -CF₃ carbon in related compounds shows a quartet with a coupling constant in the range of 270-310 Hz beilstein-journals.orgrsc.org. The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet splitting with a smaller coupling constant (²J_CF). The aliphatic carbons will be found in the upfield region of the spectrum. The carbon atom bonded to the iodine is expected to be significantly shielded, appearing at a very upfield chemical shift, potentially around δ 5-10 ppm, as seen in 1-iodopropane where the C-I signal is at 9.2 ppm . The other methylene carbon should appear at a more conventional aliphatic chemical shift, around δ 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | ~124 | Quartet (¹J_CF ≈ 270-310 Hz) |

| Aromatic C-CF₃ | ~131 | Quartet (²J_CF ≈ 30-35 Hz) |

| Aromatic CH | 123 - 135 | Singlet or Doublet |

| Aromatic C-CH₂ | ~140 | Singlet |

| -CH₂-Ar | 35 - 40 | Singlet |

| -CH₂-I | 5 - 10 | Singlet |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier. In similar compounds with a 3-(trifluoromethyl)phenyl moiety, the ¹⁹F chemical shift is typically observed around δ -63 ppm relative to a CFCl₃ standard beilstein-journals.orgrsc.org. This characteristic chemical shift provides unambiguous evidence for the presence and electronic environment of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | ~ -63 | Singlet |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands. The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected at a low frequency, typically in the range of 500-600 cm⁻¹. An IR spectrum of a related compound, 3-trifluoromethyl-α,α,α-trifluoroacetophenone, shows strong absorptions in the 1100-1400 cm⁻¹ region, characteristic of the CF₃ group nist.gov.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F (Trifluoromethyl) | Stretching | 1000 - 1400 (strong, multiple bands) |

| C-I | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry would provide the molecular weight and characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 300, corresponding to the molecular formula C₉H₈F₃I. A prominent peak would likely be observed for the loss of an iodine atom, resulting in the [M-I]⁺ fragment at m/z 173. Another significant fragmentation pathway would be the benzylic cleavage to form the tropylium-like ion [C₇H₄F₃]⁺ at m/z 145. The presence of the trifluoromethyl group can also lead to the loss of a CF₃ radical, although this may be less favorable than C-I bond cleavage.

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting

Computational and Theoretical Studies on 3 Trifluoromethylphenethyl Iodide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-trifluoromethylphenethyl iodide, these calculations would reveal the distribution of electrons and the nature of its chemical bonds, which are crucial for predicting its reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The number of pi molecular orbitals in the benzene (B151609) ring of this compound is six, arising from the six contributing p-orbitals. masterorganicchemistry.com

For a substituted benzene derivative like this compound, the HOMO is typically associated with the aromatic ring, indicating its potential to act as an electron donor. The LUMO, conversely, represents the molecule's ability to accept electrons. The presence of the electron-withdrawing trifluoromethyl (-CF3) group is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted phenethyl iodide. This lowering of the LUMO energy would make the molecule a better electron acceptor.

Table 1: Expected Trends in Molecular Orbital Energies

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |

| Phenethyl Iodide | Higher | Higher | Larger |

| This compound | Lower | Lower | Smaller |

This table illustrates the expected qualitative trends based on the known electronic effects of the trifluoromethyl group.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. nih.gov This significantly influences the charge distribution across the this compound molecule.

Computational methods like Density Functional Theory (DFT) can be used to calculate the electrostatic potential surface, which visualizes the charge distribution. researchgate.netresearchgate.net For this compound, the -CF3 group would lead to a significant delocalization of positive charge into the phenyl ring. nih.gov This increased electrophilic character would be prominent at the carbon atom of the ethyl iodide side chain attached to the ring and the iodine atom itself. The fluorine atoms of the -CF3 group will exhibit a high negative charge density. researchgate.net

The carbon-iodine (C-I) bond is polarized, with the iodine atom being more electronegative than the carbon atom. The electron-withdrawing nature of the 3-trifluoromethylphenyl group would further enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Mechanistic Insights through Computational Modeling of Reactions

Computational modeling allows for the exploration of reaction mechanisms at a molecular level, providing details about transition states and energy profiles that are often difficult to obtain experimentally.

Substitution reactions at the ethyl iodide side chain are a key aspect of the reactivity of this compound. Computational studies can characterize the transition states for both SN1 and SN2 pathways.

The strong electron-withdrawing -CF3 group would destabilize a potential carbocation intermediate at the benzylic position, making an SN1 pathway less favorable than for an unsubstituted or electron-donating substituted analogue. For an SN2 pathway, the steric hindrance from the 3-trifluoromethylphenyl group is not expected to be significantly different from other meta-substituted analogs. Therefore, SN2 reactions are a likely pathway for nucleophilic substitution.

The energy landscape of a reaction provides a map of all possible intermediate and transition states, offering a comprehensive view of the reaction mechanism. nih.govresearchgate.net For catalytic reactions involving this compound, such as cross-coupling reactions, computational modeling can elucidate the role of the catalyst and the influence of the trifluoromethyl group on the reaction energetics.

The electron-withdrawing nature of the -CF3 group can affect the oxidative addition and reductive elimination steps in a catalytic cycle. For instance, in a palladium-catalyzed cross-coupling reaction, the electron-deficient nature of the aromatic ring in this compound could facilitate the oxidative addition of the C-I bond to the palladium center.

Structure-Reactivity Relationships and Fluorine Effects

The presence of the trifluoromethyl group imparts unique properties to this compound, which are a direct consequence of the properties of fluorine. The high electronegativity and the strength of the carbon-fluorine bond are key factors.

The -CF3 group's strong inductive electron-withdrawing effect enhances the acidity of any benzylic protons and increases the electrophilicity of the molecule. nih.gov This effect is more pronounced than that of a single fluorine substituent. researchgate.net The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a compound's electronic properties and bioavailability. acs.orgnih.govresearchgate.net

The presence of the -CF3 group can also influence intermolecular interactions. The polarized C-F bonds can participate in non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds with suitable donors, which can affect the molecule's physical properties and its interactions in a biological or catalytic system. researchgate.net

Influence of the Trifluoromethyl Group on Electronic Properties

The trifluoromethyl (-CF3) group is a powerful modulator of electronic properties in organic molecules. nih.gov Its presence on the aromatic ring of this compound exerts a significant and well-documented influence, primarily through a strong electron-withdrawing inductive effect. nih.govtcichemicals.com This effect stems from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and, consequently, the C-CF3 bond. wikipedia.org

This electron-withdrawing nature significantly impacts the electronic characteristics of the benzene ring. tcichemicals.com The introduction of a -CF3 group alters the electron distribution, which is a critical factor in the development of organic electronic materials and organocatalysts. tcichemicals.com The -CF3 group is recognized as one of the most potent electron-withdrawing groups in organic chemistry, often enhancing the reactivity of adjacent electrophilic sites. nih.gov This property can be quantified by comparing the electronic parameters of the trifluoromethyl group against other common substituents.

| Substituent Group | Electronic Effect | Key Characteristics |

|---|---|---|

| Trifluoromethyl (-CF3) | Strongly Electron-Withdrawing | Primarily inductive effect; increases acidity of nearby groups. nih.govwikipedia.org |

| Methyl (-CH3) | Weakly Electron-Donating | Inductive and hyperconjugation effects. |

| Chloro (-Cl) | Weakly Electron-Withdrawing | Inductive withdrawal stronger than resonance donation. wikipedia.org |

| Methoxy (-OCH3) | Strongly Electron-Donating | Resonance donation outweighs inductive withdrawal. |

The strong inductive pull of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while simultaneously increasing the acidity of benzylic protons, a factor that can be significant in various chemical transformations.

Role of the Iodide Leaving Group in Reaction Energetics

In nucleophilic substitution reactions, the nature of the leaving group is paramount to the reaction's kinetics and thermodynamics. Iodide (I⁻) is widely regarded as an excellent leaving group in organic chemistry. quora.com This property is attributed to two main factors: the weakness of the carbon-iodine (C-I) bond and the stability of the resulting iodide anion.

The C-I bond is the longest and weakest among the carbon-halogen bonds. This inherent weakness means that less energy is required to cleave the bond during a substitution reaction, which favorably impacts the activation energy of the process.

| Bond | Average Bond Enthalpy (kJ/mol) | Leaving Group Ability |

|---|---|---|

| C-F | ~485 | Poor |

| C-Cl | ~340 | Good |

| C-Br | ~280 | Very Good |

| C-I | ~240 | Excellent quora.com |

Conformational Analysis and Steric Effects

The three-dimensional arrangement of atoms, or conformation, of this compound is influenced by the steric demands of its constituent groups. The trifluoromethyl group, in particular, has a significant steric presence. Research comparing -CF3 and methyl (-CH3) substituted compounds has shown that the trifluoromethyl group imposes larger steric demands. researchgate.net Studies have found that a trifluoromethyl group can behave as if it were much larger than even a phenyl group and as large as a sec-butyl group in certain reactions. jst.go.jp

For this compound, the key conformational flexibility lies in the rotation around the Cα-Cβ and Cβ-C(aryl) bonds of the ethyl iodide side chain. The bulky -CF3 group at the meta position of the phenyl ring will influence the preferred rotational conformations (rotamers) of the entire side chain. Computational modeling can predict the relative energies of different staggered and eclipsed conformations.

A notable phenomenon in fluorinated compounds is the potential for repulsive interactions between fluorine atoms and other nearby atoms or groups. For instance, in 1,3-difluoroalkanes, there is an energetic penalty for conformations where the C-F bonds are aligned, an effect attributed to dipole repulsion or steric clash. beilstein-journals.orgacs.org By analogy, computational analysis of this compound would likely reveal a preference for conformations that minimize steric interactions between the large trifluoromethyl group and the iodoethyl side chain. This steric hindrance can influence the accessibility of the electrophilic carbon atom to incoming nucleophiles, potentially affecting reaction rates and stereochemical outcomes. acs.org

Q & A

Basic: What are the recommended synthesis and purification protocols for 3-Trifluoromethylphenethyl iodide, and how can impurities be minimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, trifluoromethylphenyl precursors can react with ethyl iodide derivatives under controlled conditions. A key step is maintaining anhydrous conditions to avoid hydrolysis of the iodide moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate the product. Impurities such as residual solvents or unreacted precursors can be minimized by optimizing reaction stoichiometry and employing inert atmospheres (e.g., nitrogen or argon) . Characterization via and NMR is essential to confirm purity (>95%) and structural integrity.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : NMR identifies ethyl chain protons (δ ~1.2–1.4 ppm for CH, δ ~3.1–3.3 ppm for CHI), while NMR detects the trifluoromethyl group (δ ~-60 to -65 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] or [M-I]) and isotopic patterns consistent with iodine.

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry in solid-state studies .

- FTIR : Validates C-F (1100–1250 cm) and C-I (500–600 cm) bond presence.

Advanced: How does the synergistic effect of iodide ions (e.g., KI) enhance the corrosion inhibition efficiency of this compound in acidic environments?

Answer:

Iodide ions adsorb onto metal surfaces (e.g., C1018 steel), creating a negatively charged layer that facilitates the adsorption of cationic inhibitor species like protonated this compound. This synergy increases surface coverage and reduces corrosion current density (). Electrochemical impedance spectroscopy (EIS) shows higher charge-transfer resistance () and lower double-layer capacitance () in mixed inhibitor systems, indicating stronger protective film formation. For example, adding 5 mM KI to 250 ppm inhibitor boosted inhibition efficiency from 72% to 81% in 1 M HCl .

Advanced: How can researchers resolve contradictions in electrochemical data (e.g., EFM vs. EIS) when evaluating inhibition efficiency?

Answer:

Discrepancies often arise from differing assumptions:

- EFM (Electrochemical Frequency Modulation) : Relies on harmonic and intermodulation currents but may overestimate efficiency in non-steady-state conditions.

- EIS/PDP : Provide direct and measurements under equilibrium.

To reconcile data, use complementary techniques (e.g., weight loss tests) and validate via statistical consistency checks (e.g., <5% deviation across methods). Cross-referencing with surface morphology analysis (SEM/EDS) further validates inhibitor performance .

Advanced: What computational approaches (e.g., DFT, Monte Carlo simulations) predict the adsorption behavior of this compound on metal surfaces?

Answer:

- DFT Calculations : Identify reactive sites (e.g., sulfur/nitrogen atoms in thiosemicarbazide derivatives) via Fukui functions and molecular orbital analysis. Adsorption energy () calculations on Fe(110) surfaces reveal preferential binding configurations.

- Monte Carlo Simulations : Model inhibitor-metal interactions in aqueous environments, showing lower adsorption energy (-250 kJ/mol) for inhibitor + KI systems compared to inhibitor alone (-200 kJ/mol). These methods align with experimental EIS and PDP results .

Basic: How should researchers assess the stability and decomposition pathways of this compound under varying pH and temperature conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >150°C).

- pH-Dependent Studies : Monitor hydrolysis rates via UV-Vis or NMR in buffered solutions (pH 1–13). Acidic conditions (pH <3) typically accelerate iodide ion release.

- GC-MS : Identifies decomposition products (e.g., trifluoromethylphenethyl alcohol or ethylene derivatives) .

Advanced: What experimental design considerations are critical for optimizing inhibition efficiency studies?

Answer:

- Control Variables : Temperature (25–60°C), inhibitor concentration (50–1000 ppm), and agitation speed.

- Electrode Preparation : Standardize surface polishing (SiC paper up to 1200 grit) and electrolyte deaeration (N purging).

- Replication : Perform triplicate measurements with error bars (<5% relative standard deviation).

- Reference Electrodes : Use saturated calomel (SCE) or Ag/AgCl electrodes for consistent potential measurements .

Advanced: How can statistical methods (e.g., Cronbach’s Alpha) validate the reliability of corrosion inhibition datasets?

Answer:

Apply Cronbach’s Alpha () to assess internal consistency across replicate experiments. For example, indicates high reliability for EIS-derived values. Pair with ANOVA to compare inhibition efficiencies across concentrations or temperatures. Outliers are identified via Grubbs’ test and excluded if justified .

Advanced: What mechanistic insights explain the role of the trifluoromethyl group in enhancing electron density at reactive sites?

Answer:

The strong electron-withdrawing effect of the -CF group polarizes the ethyl iodide moiety, increasing electrophilicity at the iodine center. DFT studies show enhanced electron density at sulfur/nitrogen atoms in related inhibitors, improving adsorption on anodic metal sites. This is corroborated by higher inhibition efficiencies (70–80%) compared to non-fluorinated analogs (50–60%) .

Advanced: How should researchers address challenges in handling this compound’s hygroscopicity during kinetic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.